4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide
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Overview
Description
4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide is a chemical compound with the molecular formula C14H13IN2O. It is characterized by the presence of an iodine atom attached to the benzene ring and a pyridine ring linked through an ethyl chain to the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide typically involves the reaction of 4-iodobenzoic acid with 2-(pyridin-2-yl)ethylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzamides
- N-oxides
- Amines
- Biaryl compounds
Scientific Research Applications
4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including anti-tubercular and anti-cancer compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and the pyridine ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- 4-Iodo-N-(pyridin-4-yl)benzamide
- 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness: 4-Iodo-N-(2-(pyridin-2-yl)ethyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for designing novel drugs and materials with specific functionalities .
Properties
Molecular Formula |
C14H13IN2O |
---|---|
Molecular Weight |
352.17 g/mol |
IUPAC Name |
4-iodo-N-(2-pyridin-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H13IN2O/c15-12-6-4-11(5-7-12)14(18)17-10-8-13-3-1-2-9-16-13/h1-7,9H,8,10H2,(H,17,18) |
InChI Key |
HXBWFJYNDXZKNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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